molecular formula C21H19NO6 B2594330 2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate CAS No. 868213-55-2

2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B2594330
CAS No.: 868213-55-2
M. Wt: 381.384
InChI Key: DWYKWOBYKZTXFD-UHFFFAOYSA-N
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Description

2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate is a synthetic organic compound featuring a 1,3-dioxoisoindoline core substituted with a p-tolyl group at the 2-oxoethyl position and a 2-methoxyethyl chain at the isoindoline nitrogen.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-13-3-5-14(6-4-13)18(23)12-28-21(26)15-7-8-16-17(11-15)20(25)22(19(16)24)9-10-27-2/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYKWOBYKZTXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of p-tolylacetic acid with 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also important aspects of the industrial process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic hydrogen atoms can be substituted with various functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The aromatic and heterocyclic structures allow for strong interactions with various molecular targets, including proteins and nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s 1,3-dioxoisoindoline core distinguishes it from other heterocyclic systems. Key comparisons include:

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name Core Structure Key Substituents Potential Applications
Target Compound 1,3-Dioxoisoindoline p-Tolyl, 2-methoxyethyl Hypothetical: Drug delivery
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl [...] Imidazole Tetrazole, biphenyl Angiotensin receptor antagonism
3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives Indole-thiazole hybrid Varied aryl/alkyl groups Anticancer, antimicrobial
Thiazolidinone derivatives (e.g., 443875-50-1) Thiazolidinone Chlorophenyl, hydrazone Enzyme inhibition

Key Observations :

  • The p-tolyl group increases lipophilicity, which may improve blood-brain barrier penetration relative to polar tetrazole-containing analogs .
  • The 2-methoxyethyl side chain could enhance aqueous solubility compared to purely aromatic substituents in thiazole hybrids .

Lipophilicity :

  • The p-tolyl group (logP ~2.8) likely increases logP compared to ’s tetrazole-containing compound (logP ~1.2), favoring membrane permeability .
  • The 2-methoxyethyl group balances hydrophobicity, similar to polyethylene glycol (PEG) chains in drug design .

Crystallographic and Analytical Data

Structural characterization of the target compound would likely employ SHELX software for X-ray refinement, a standard in small-molecule crystallography . Key comparisons:

  • Imidazole derivatives () often crystallize in monoclinic systems, whereas isoindoline analogs may favor orthorhombic packing due to planar rigidity .
  • SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, critical for comparing substituent effects .

Biological Activity

2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoindoline core and various functional groups that may contribute to its biological activity. The molecular formula is C18H21O5C_{18}H_{21}O_5, and it features a dioxoisoindoline moiety that is known for its diverse biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis via the mitochondrial pathway and inhibition of cell proliferation through cell cycle arrest.

Table 1: Antitumor Efficacy of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer15.0Cell cycle arrest
Compound CColon Cancer10.0Inhibition of angiogenesis

Anti-inflammatory Effects

In addition to antitumor activity, this compound has shown promising anti-inflammatory effects in preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Case Study: Inhibition of Cytokine Production
A study evaluated the effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S checkpoint.
  • Cytokine Modulation : By inhibiting NF-κB signaling, it reduces inflammatory cytokine production.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Oxo-2-(p-tolyl)ethyl 2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxylate?

The synthesis involves multi-step reactions, including condensation and functional group transformations. Key steps include:

  • Esterification and alkylation : Reacting isoindoline precursors with activated carbonyl groups under reflux conditions with sodium acetate as a catalyst .
  • Purification : Chromatographic techniques (e.g., column chromatography with silica gel) are critical for isolating intermediates and the final product .
  • Optimization : Reaction temperature (typically 60–100°C) and solvent polarity (e.g., DMF or acetic acid) significantly influence yield .

Q. Which analytical techniques are most effective for structural elucidation?

A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and confirms bond lengths/angles .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbonyl groups (e.g., isoindoline dioxo motifs at δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the synthesis?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
  • Protecting groups : Temporarily blocking reactive sites (e.g., methoxyethyl groups) minimizes undesired by-products .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC identifies bottlenecks (e.g., slow intermediate formation) .

Q. What computational approaches predict the biological activity of this compound?

Molecular docking and QSAR models are widely used:

  • Docking simulations : AutoDock Vina or Schrödinger Suite assess binding affinity to targets like kinases or inflammatory enzymes .
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
  • Contradiction resolution : Discrepancies between in silico and experimental IC50_{50} values require re-evaluating force field parameters or solvation models .

Q. How should conflicting NMR and X-ray data be interpreted for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) in solution .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice that distort spectral data .
  • DFT calculations : Compare optimized gas-phase structures with crystallographic data to identify conformational biases .

Q. What strategies validate the compound’s mechanism of action in anticancer assays?

  • Enzyme inhibition assays : Measure activity against targets like topoisomerase II or tubulin using fluorogenic substrates .
  • Apoptosis markers : Flow cytometry quantifies caspase-3 activation and mitochondrial membrane potential collapse .
  • Resistance studies : CRISPR screening identifies genetic modifiers (e.g., ABC transporters) affecting efficacy .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acyl chloride formation) .
  • Crystallography : Use SHELXD for phase problem resolution in twinned crystals .
  • Bioactivity : Cross-validate cell-based assays with 3D tumor spheroid models to enhance translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.